N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Overview
Description
N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the pyrimidine ring enhances the compound’s stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-amine with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with cold solvent, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under mild to moderate reaction conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Corresponding substituted products, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. For example, the compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells . The inhibition of EGFR leads to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea can be compared with other pyrimidine derivatives containing trifluoromethyl groups:
Rociletinib: A third-generation EGFR inhibitor with a trifluoromethyl group, used in the treatment of resistant cancer strains.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific thiourea moiety, which contributes to its distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11(18-9)19-10(16)20/h1-6H,(H3,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHVZTYVJTFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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